molecular formula C20H21N5OS B2513762 Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034510-43-3

Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No. B2513762
M. Wt: 379.48
InChI Key: WDUOZAGXYISDAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives has been reported in various studies . The approach to benzothiazole sulfonamides starts from simple commercially available building blocks (benzo [d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . The labile N-H bond in N-monoalkylated benzothiazole sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Scientific Research Applications

Anti-mycobacterial Potential

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new chemotypes with anti-mycobacterial properties. A study synthesized thirty-six structurally diverse benzo[d]thiazole-2-carboxamides and evaluated their potential against the Mycobacterium tuberculosis H37Rv strain. Seventeen compounds displayed anti-mycobacterial activity with MICs in the low μM range, highlighting the 5-trifluoromethyl derivatives as particularly promising due to their low cytotoxicity and significant therapeutic index. The quantitative structure-activity relationship established through a CoMFA model underscores the scaffold's potential in anti-tubercular drug development (Pancholia et al., 2016).

Antimicrobial Activity

New pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were explored for antimicrobial efficacy. These compounds showed variable and modest activity against bacteria and fungi, demonstrating the structural versatility and potential of the benzo[d]thiazol scaffold in developing antimicrobial agents (Patel et al., 2011).

Antioxidant Properties

Benzophenone tagged thiazolidinone analogs, potentially synthesized from benzo[d]thiazol derivatives, were evaluated for their xanthine oxidase inhibition and antioxidant properties. Selected compounds demonstrated potent XO inhibition and antioxidant properties, indicating the therapeutic potential of benzo[d]thiazol derivatives in conditions associated with oxidative stress (Ranganatha et al., 2014).

Tubulin Polymerization Inhibition and Anticancer Activity

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates were synthesized and evaluated for their anticancer activity. Compound 10ec notably displayed high cytotoxicity against BT-474 cancer cells, induced apoptosis, and inhibited tubulin polymerization. This highlights the potential of benzo[d]thiazol derivatives in cancer therapy, particularly in targeting microtubule dynamics (Manasa et al., 2020).

properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c26-20(19-21-16-7-3-4-8-17(16)27-19)25-11-9-24(10-12-25)18-13-14-5-1-2-6-15(14)22-23-18/h3-4,7-8,13H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUOZAGXYISDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

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